4-Aminothiobenzamide
CAS No.: 4114-67-4
Cat. No.: VC8467491
Molecular Formula: C7H8N2S
Molecular Weight: 152.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4114-67-4 |
---|---|
Molecular Formula | C7H8N2S |
Molecular Weight | 152.22 g/mol |
IUPAC Name | 4-aminobenzenecarbothioamide |
Standard InChI | InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) |
Standard InChI Key | LZJVSPPXXGXGQL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=S)N)N |
Canonical SMILES | C1=CC(=CC=C1C(=S)N)N |
Introduction
Chemical Structure and Physicochemical Properties
4-Aminothiobenzamide belongs to the class of aromatic thioamides, with the molecular formula C₇H₈N₂S and a molecular weight of 168.22 g/mol. Its IUPAC name is 4-aminobenzenecarbothioamide, and its structure features a benzene ring with substituents at the para position: an amino group and a thiocarbonyl-linked amide.
Key Structural Features:
-
Thioamide Group (-C(S)NH₂): The replacement of oxygen with sulfur in the carbonyl group enhances electronegativity and alters hydrogen-bonding capabilities, influencing interactions with biological targets .
-
Amino Group (-NH₂): Provides nucleophilic reactivity, enabling participation in substitution and condensation reactions.
Physicochemical Properties:
Property | Value |
---|---|
Melting Point | 180–182°C (estimated) |
Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
LogP (Partition Coefficient) | 1.2 (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
4-Aminothiobenzamide is typically synthesized via thionation of 4-aminobenzamide using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). These agents facilitate the conversion of the amide carbonyl (C=O) to a thiocarbonyl (C=S) group.
Example Reaction:
Reaction conditions often involve anhydrous solvents (e.g., toluene) at elevated temperatures (80–120°C) under inert atmospheres.
Industrial Manufacturing
Industrial processes prioritize cost-efficiency and scalability:
-
Continuous Flow Reactors: Enable precise control over thionation reactions, reducing side product formation.
-
Catalytic Thionation: Emerging methods utilize metal catalysts to improve yields (>85%) and reduce waste.
Biological Activity and Mechanisms
Enzyme Inhibition
4-Aminothiobenzamide’s thioamide group exhibits affinity for enzymes requiring NAD⁺ or zinc cofactors. While direct studies are sparse, analogous compounds like 3-aminothiobenzamide (CAS 78950-36-4) inhibit poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. By analogy, 4-aminothiobenzamide may disrupt similar pathways:
Proposed Mechanism:
-
Binding to Catalytic Sites: The thioamide sulfur coordinates with metal ions (e.g., Zn²⁺) in enzyme active sites.
-
Competitive Inhibition: Competes with endogenous substrates (e.g., NAD⁺), halting enzymatic activity.
Pharmacological Applications
Neuroprotection
Thioamides modulate cholinergic and glutamatergic pathways, implicating them in neurodegenerative diseases. For example, PARP inhibition preserves neuronal ATP levels, mitigating apoptosis in Alzheimer’s models.
Inflammatory Pain Management
Dual sEH/FAAH inhibitors reduce inflammatory pain by stabilizing endogenous analgesics (e.g., anandamide) . 4-Aminothiobenzamide derivatives could analogously target these enzymes.
Comparative Analysis with Related Compounds
Compound | Structure | Key Differences | Biological Activity |
---|---|---|---|
4-Aminothiobenzamide | C₇H₈N₂S (thioamide) | Para-substitution enhances steric access | Enzyme inhibition (hypothesized) |
3-Aminothiobenzamide | C₇H₈N₂S (meta-substitution) | Meta-substitution alters target affinity | PARP inhibition |
4-Aminobenzamide | C₇H₈N₂O (amide) | Lacks sulfur; reduced enzyme affinity | Weak PARP inhibition |
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize potency and selectivity.
-
In Vivo Efficacy Trials: Evaluating pharmacokinetics and toxicity in preclinical models.
-
Computational Modeling: Predicting off-target interactions using molecular docking simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume